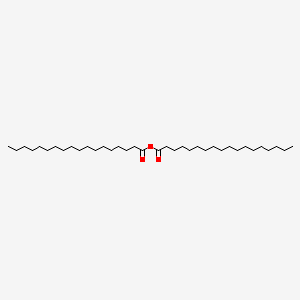

Stearic anhydride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

octadecanoyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJVHUWVQNLPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014665 | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-08-4 | |

| Record name | Stearic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Stearic Anhydride

Introduction: Stearic anhydride (B1165640) (also known as octadecanoic anhydride) is the acid anhydride of stearic acid, a long-chain saturated fatty acid. It serves as a crucial reagent and building block in organic synthesis and materials science. This waxy, white solid is particularly valued for its ability to introduce the hydrophobic 18-carbon stearoyl group into molecules, a property leveraged in the development of surfactants, lubricants, and polymers.[1] In the pharmaceutical and life sciences sectors, stearic anhydride is utilized as a starting material for synthesizing fatty acid derivatives and as a biocompatible agent for modifying drug delivery systems.[2][3] This guide provides an in-depth overview of its chemical properties, reaction pathways, synthesis protocols, and applications for research professionals.

General and Chemical Identification

This compound is systematically identified by various chemical codes and nomenclature, ensuring its precise recognition in research and industry.

| Identifier | Value | Citation |

| CAS Number | 638-08-4 | [2][4] |

| Molecular Formula | C₃₆H₇₀O₃ | [2][4][5] |

| Molecular Weight | 550.94 g/mol | [2][4] |

| IUPAC Name | Octadecanoic anhydride | [1] |

| Synonyms | Stearic acid anhydride, Stearoyl anhydride | [1][4][6] |

| Linear Formula | [CH₃(CH₂)₁₆CO]₂O | [6][7] |

Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, storage, and application in various experimental settings. It typically appears as a white to pale yellow waxy solid, powder, or flakes.[1][6][7]

| Property | Value | Citation |

| Melting Point | 70 - 72 °C | [6][7] |

| Boiling Point | 526.9 °C (at 760 mmHg) | [4] |

| Density | 0.855 g/cm³ (at 80 °C) | [4] |

| Flash Point | 236.1 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform. | [1][8][9] |

Chemical Reactivity and Major Pathways

As a carboxylic acid anhydride, the reactivity of this compound is dominated by nucleophilic acyl substitution. The two stearoyl groups are linked by an oxygen atom, creating two electrophilic carbonyl carbons that are susceptible to attack by nucleophiles. The molecule is sensitive to moisture and incompatible with strong oxidizing agents and strong bases.[10][11]

Hydrolysis

In the presence of water or moisture, this compound readily hydrolyzes to form two equivalents of stearic acid.[1][12] This is often an undesirable side reaction, necessitating storage in dry, inert conditions.[10]

Alcoholysis (Esterification)

This compound reacts with alcohols to yield one equivalent of a stearic acid ester and one equivalent of stearic acid.[12] This reaction is a common method for attaching the long, hydrophobic stearoyl chain to molecules containing hydroxyl groups.

Aminolysis (Amidation)

The reaction of this compound with a primary or secondary amine produces a stearamide and a carboxylate salt of the amine.[12] Two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to deprotonate the resulting ammonium (B1175870) ion.

Spectroscopic Data

Full spectroscopic data for this compound, including IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, are available in public databases. The AIST Spectral Database (SDBS) lists entry 7846 for this compound.[13] Key expected features include:

-

Infrared (IR) Spectroscopy: Two characteristic C=O stretching bands for an anhydride, typically found around 1810 cm⁻¹ and 1750 cm⁻¹, along with strong C-H stretching bands near 2850-2950 cm⁻¹ from the long alkyl chains.

-

NMR Spectroscopy: Signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the CH₃ and CH₂ groups of the stearoyl chains.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 550.94, with fragmentation patterns corresponding to the loss of stearoyl or other alkyl groups.

Experimental Protocols

Several methods exist for the synthesis of this compound. Below are protocols for two common laboratory-scale preparations.

Protocol: Synthesis via Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling

This method provides high yields by using DCC to facilitate the dehydration of stearic acid.[14][15]

-

Principle: Two molecules of stearic acid are coupled with the elimination of water, which is consumed by DCC to form the insoluble byproduct dicyclohexylurea (DCU).

-

Materials: Stearic acid, dicyclohexylcarbodiimide (DCC), carbon tetrachloride (or another suitable non-polar solvent).

-

Methodology:

-

Dissolve stearic acid in carbon tetrachloride at room temperature.

-

Add a stoichiometric amount (0.5 equivalents) of DCC to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the white DCU solid.

-

After the reaction is complete (typically a few hours), filter the mixture to remove the precipitated DCU.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.[15]

-

Protocol: Synthesis from Stearoyl Chloride and Sodium Stearate

This method relies on a classic nucleophilic acyl substitution reaction.[5]

-

Principle: The stearate anion from sodium stearate acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride to form the anhydride linkage and sodium chloride as a byproduct.

-

Materials: Stearoyl chloride, sodium stearate, petroleum ether.

-

Methodology:

-

In a reaction vessel, add sodium stearate (1.0 equivalent) to stearoyl chloride (approx. 1.02 equivalents) with stirring at 25 °C over 30 minutes.

-

Heat the mixture to 90 °C and continue stirring for 2 hours.

-

Filter the hot reaction mixture to remove the sodium chloride byproduct.

-

Allow the filtrate to cool and add petroleum ether to induce crystallization of the this compound.

-

Collect the resulting crystals by filtration, wash with cold solvent, and dry under reduced pressure to yield the final product.[5]

-

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool for scientists and drug development professionals.

-

Biocompatible Polymers: It can be reacted with polysaccharides like dextran (B179266) sulfate (B86663) to create biocompatible polymers for various biomedical applications.[2]

-

Drug Delivery: As a lipophilic agent, it is used to modify drug molecules to enhance their binding to albumin.[13] This strategy can extend the half-life of therapeutic agents in circulation.

-

Synthesis of Intermediates: It serves as a key starting material for a wide range of fatty acid derivatives used in pharmaceutical and chemical research.[3]

-

Material Science: It is employed as a plasticizer and coupling agent in the manufacturing of specialized polymers, emulsifiers, and lubricants.[1]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][11]

-

Handling: Work should be conducted in a well-ventilated area or fume hood.[10] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is required.[6][16] Avoid formation of dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] To maintain product integrity, storage under an inert atmosphere (e.g., nitrogen) is recommended due to its moisture sensitivity.[10]

References

- 1. CAS 638-08-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 638-08-4 | FS11050 | Biosynth [biosynth.com]

- 3. This compound (638-08-4) at Nordmann - nordmann.global [nordmann.global]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 97% 638-08-4 India [ottokemi.com]

- 7. This compound, 97% 638-08-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound 638-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. archpdfs.lps.org [archpdfs.lps.org]

An In-depth Technical Guide to the Synthesis of Stearic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing stearic anhydride (B1165640), a valuable reagent and intermediate in various chemical and pharmaceutical applications. Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the effective synthesis and purification of this compound.

Introduction

Stearic anhydride, the anhydride of stearic acid, is a waxy solid that serves as a key acylating agent. Its utility spans from the preparation of esters and amides to its use as a sizing agent and in the formulation of various drug delivery systems. The selection of a synthetic method depends on factors such as desired purity, scale, and available starting materials. This document outlines three principal methods for the synthesis of this compound, providing detailed procedural information and comparative data.

Synthetic Methodologies

The following sections detail the most common and effective methods for synthesizing this compound.

Dehydration of Stearic Acid using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method is a straightforward and high-yielding approach for the synthesis of fatty acid anhydrides under mild conditions. The reaction proceeds at room temperature, and the primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents, facilitating its removal.[1][2][3][4]

-

In a clean, dry flask, dissolve stearic acid (2 mmoles) in 15 mL of anhydrous carbon tetrachloride.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1 mmole) in 5 mL of anhydrous carbon tetrachloride.

-

Slowly add the DCC solution to the stearic acid solution with continuous stirring at room temperature.

-

Allow the reaction mixture to stir for approximately 40 minutes to 15 hours. The reaction progress can be monitored by the precipitation of dicyclohexylurea (DCU).[1][2]

-

After the reaction is complete, collect the precipitated DCU by filtration.

-

The filtrate, containing the this compound, can be further purified if necessary. For small amounts of dissolved DCU and any unreacted stearic acid, crystallization can be employed.[1][2]

-

To purify by crystallization, the solvent is evaporated under reduced pressure, and the resulting solid residue is recrystallized from a suitable solvent such as acetone.[1]

Caption: Workflow for the synthesis of this compound using DCC.

Reaction of Stearic Acid with Acetic Anhydride

The use of acetic anhydride is a classical and industrially relevant method for the preparation of carboxylic acid anhydrides. The reaction involves heating stearic acid with an excess of acetic anhydride. To drive the equilibrium towards the product, the acetic acid formed as a byproduct is often removed by azeotropic distillation with a solvent like toluene (B28343).[5]

-

To a reaction vessel equipped with a distillation column, add stearic acid, a molar excess of acetic anhydride, and toluene.

-

Heat the mixture to boiling.

-

The acetic acid produced during the reaction will form a constant boiling mixture with toluene and distill off. The temperature at the top of the column should be maintained to ensure that acetic anhydride and stearic acid vapors are refluxed back into the reaction vessel.

-

Continue the distillation until no more acetic acid is evolved, indicating the completion of the reaction.

-

After the reaction is complete, the remaining toluene and excess acetic anhydride can be removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The resulting crude this compound can be used as is or further purified by recrystallization. A purity of over 90% can be achieved with this method.[5]

Caption: Workflow for this compound synthesis via acetic anhydride.

Synthesis from Stearoyl Chloride and Sodium Stearate (B1226849)

This method provides a direct route to this compound by reacting an activated form of stearic acid (stearoyl chloride) with its corresponding carboxylate salt (sodium stearate).

-

In a 500 mL reaction vessel, place 153 g (0.50 mol) of sodium stearate.

-

With stirring, add 154 g (0.51 mol) of stearoyl chloride to the sodium stearate over a period of 30 minutes at 25°C.

-

After the addition is complete, heat the mixture to 90°C and continue stirring for 2 hours.

-

Following the reaction, filter the hot reaction mixture to remove any solid byproducts (e.g., sodium chloride).

-

Crystallize the crude this compound from the filtrate by adding petroleum ether.

-

Collect the resulting crystals by filtration, wash them with fresh petroleum ether, and dry them under reduced pressure to yield the final product.[6]

Caption: Workflow for synthesis from stearoyl chloride and sodium stearate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods.

| Parameter | DCC Method | Acetic Anhydride Method | Stearoyl Chloride Method |

| Starting Materials | Stearic Acid, DCC | Stearic Acid, Acetic Anhydride | Stearoyl Chloride, Sodium Stearate |

| Solvent | Carbon Tetrachloride (or other inert solvents like diethyl ether, petroleum ether, benzene)[1][2] | Toluene (for azeotropic distillation)[5] | None specified for reaction, petroleum ether for crystallization[6] |

| Reaction Temperature | Room Temperature[1][2][3] | Boiling point of the mixture (e.g., toluene azeotrope)[5] | 25°C initially, then 90°C[6] |

| Reaction Time | 40 minutes - 15 hours[1][2] | Not explicitly stated, depends on the rate of acetic acid removal[5] | 2.5 hours[6] |

| Yield | 87-94%[1][2][3][4] | >90% purity[5] | ~72% (based on provided molar quantities)[6] |

| Key Byproducts | Dicyclohexylurea (DCU) | Acetic Acid | Sodium Chloride |

Purification

For high-purity this compound, especially for pharmaceutical applications, a final purification step is crucial. Recrystallization is the most common method.

General Recrystallization Protocol

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone, petroleum ether, or a mixture of chloroform (B151607) and n-butanol).[1][7][8]

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot gravity filtration.[7]

-

Allow the hot, clear solution to cool slowly to room temperature, and then, if necessary, in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals, preferably under vacuum, to remove any residual solvent.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The DCC method offers high yields under mild conditions and is well-suited for laboratory-scale synthesis. The acetic anhydride method is a more classical and industrially scalable approach, particularly when coupled with azeotropic distillation. The reaction of stearoyl chloride with sodium stearate provides a direct and relatively fast route to the desired product. The choice of method will be dictated by the specific requirements of the research or development project, including scale, desired purity, and economic considerations. Proper purification, typically by recrystallization, is essential for obtaining high-quality this compound for sensitive applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2411567A - Manufacture of carboxylic acid anhydrides - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Home Page [chem.ualberta.ca]

- 8. CN103880638A - Stearic acid purifying method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Stearic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic anhydride (B1165640), the anhydride derivative of stearic acid, is a waxy solid at room temperature with significant applications in organic synthesis, serving as a versatile acylating agent. Its long alkyl chains impart lipophilic properties, making it a valuable precursor in the production of surfactants, lubricants, and emulsifiers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of stearic anhydride, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its spectroscopic data.

Molecular Structure and Physicochemical Properties

This compound, systematically named octadecanoyl octadecanoate, is composed of two stearoyl groups linked by an anhydride functional group. The molecule's structure is characterized by two long, saturated hydrocarbon chains, which are responsible for its nonpolar nature and waxy appearance.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5][6]

| Property | Value |

| Chemical Formula | C₃₆H₇₀O₃[1][2][3][5] |

| Molecular Weight | 550.94 g/mol [1][3][6] |

| IUPAC Name | octadecanoyl octadecanoate[5] |

| CAS Number | 638-08-4[1][2][3][4][5] |

| Appearance | White to pale yellow-beige flakes or powder[1][4] |

| Melting Point | 70-72 °C[1][4][6] |

| Boiling Point | 526.9 °C at 760 mmHg[1] |

| Density | 0.855 g/cm³ at 80 °C[1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[2] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes are available for the preparation of this compound. The following sections detail the methodologies for three common laboratory-scale syntheses.

Synthesis from Stearoyl Chloride and Sodium Stearate (B1226849)

This method involves the nucleophilic acyl substitution of stearoyl chloride with sodium stearate.

Experimental Protocol:

-

In a 500 mL reaction vessel, add 153 g (0.50 mol) of sodium stearate.

-

With continuous stirring at 25 °C, slowly add 154 g (0.51 mol) of stearoyl chloride over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 90 °C and maintain stirring for 2 hours.

-

Cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.

-

The crude this compound is then purified by recrystallization from petroleum ether.

-

The resulting crystals are collected by filtration, washed with cold petroleum ether, and dried under reduced pressure to yield the final product.[1]

Caption: Synthesis workflow of this compound from stearoyl chloride.

Synthesis using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent to couple two molecules of stearic acid.

Experimental Protocol:

-

Dissolve stearic acid (2 equivalents) in anhydrous carbon tetrachloride in a reaction flask.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (1 equivalent) in anhydrous carbon tetrachloride.

-

Slowly add the DCC solution to the stearic acid solution at room temperature with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours (e.g., 15 hours).

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

-

Remove the DCU precipitate by filtration.

-

The filtrate, containing the this compound, can be concentrated under reduced pressure. The product is often of high purity and may not require further purification.[2]

Caption: Synthesis workflow of this compound using DCC.

Synthesis from Stearic Acid and Acetic Anhydride

This process involves the dehydration of stearic acid using an excess of acetic anhydride, often with azeotropic removal of the acetic acid byproduct.

Experimental Protocol:

-

In a reaction vessel equipped with a distillation apparatus, combine stearic acid, acetic anhydride, and an azeotroping agent such as toluene (B28343).

-

Heat the mixture to boiling.

-

The acetic acid formed during the reaction is continuously removed as an azeotrope with toluene by distillation.

-

Monitor the reaction progress until the theoretical amount of acetic acid has been collected.

-

After the reaction is complete, the excess toluene and any remaining acetic anhydride are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The remaining crude this compound can be purified by recrystallization.[3]

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~1815 | C=O symmetric stretch |

| ~1750 | C=O asymmetric stretch |

| ~1050 | C-O-C stretch |

| ~2915 and ~2850 | C-H stretches of the alkyl chains |

Note: The exact positions of the carbonyl stretches can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the stearoyl chains.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~2.4 | α-CH₂ (adjacent to C=O) |

| ~1.6 | β-CH₂ | |

| ~1.2-1.4 | Bulk -(CH₂)₁₄- | |

| ~0.9 | Terminal -CH₃ | |

| ¹³C NMR | ~170 | C=O |

| ~34 | α-CH₂ | |

| ~24 | β-CH₂ | |

| ~29-32 | Bulk -(CH₂)₁₄- | |

| ~22 | -CH₂-CH₃ | |

| ~14 | Terminal -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is expected at m/z 550.9.

Reactivity and Applications

This compound is a useful acylating agent, reacting with nucleophiles such as alcohols and amines to form stearate esters and stearamides, respectively. This reactivity is central to its application in various fields.

Caption: Acylation reactions of this compound.

In the context of drug development, the lipophilic nature of the stearoyl group can be introduced into drug molecules to modify their pharmacokinetic properties, such as solubility, membrane permeability, and plasma protein binding.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development, facilitating the effective utilization of this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. US2411567A - Manufacture of carboxylic acid anhydrides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(638-08-4) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Stearic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Stearic anhydride (B1165640), also known as octadecanoic anhydride, is a fatty acid anhydride derived from stearic acid. It serves as a highly reactive and versatile reagent in organic synthesis and materials science. For researchers, scientists, and professionals in drug development, stearic anhydride is a key building block for the synthesis of various esters, amides, and other acyl derivatives. Its lipophilic nature makes it particularly useful in the development of drug delivery systems, such as lipid nanoparticles, and for the surface modification of materials to enhance their compatibility with non-polar environments. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental protocols and technical data.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature. Its high molecular weight and long hydrocarbon chains contribute to its non-polar character, rendering it insoluble in water but soluble in many organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| CAS Number | 638-08-4[1][2][3][4][5] |

| Molecular Formula | C₃₆H₇₀O₃[1][3][4] |

| Molecular Weight | 550.94 g/mol [1][2][3] |

| Melting Point | 70-72 °C[2][6] |

| Boiling Point | 526.9 °C at 760 mmHg[6] |

| Density | 0.855 g/cm³ at 80 °C[6] |

| Flash Point | 236.1 °C[6] |

| Refractive Index | 1.459[6] |

| Appearance | White to pale yellow flakes or powder[1][7] |

Spectroscopic Data:

-

FT-IR (Infrared Spectroscopy): The infrared spectrum of this compound is characterized by strong carbonyl (C=O) stretching bands typical for an acid anhydride, appearing around 1815 cm⁻¹ and 1750 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations of the long alkyl chains around 2917 cm⁻¹ and 2848 cm⁻¹, similar to stearic acid.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in CDCl₃ shows a triplet at approximately 2.4 ppm corresponding to the α-methylene protons (-CH₂-C=O). The extensive methylene (B1212753) chain protons (-CH₂-) appear as a broad multiplet around 1.2-1.6 ppm, and the terminal methyl protons (-CH₃) present as a triplet near 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum (in CDCl₃), the carbonyl carbons are observed downfield around 170 ppm. The α-methylene carbons appear at approximately 34 ppm, while the long chain of methylene carbons resonates in the 22-32 ppm range. The terminal methyl carbon is typically found at about 14 ppm.[10]

Synthesis of this compound

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Experimental Protocol 1: Synthesis via Stearoyl Chloride and Sodium Stearate

This method involves the reaction of an acid chloride with a carboxylate salt, which is a straightforward approach to forming an acid anhydride.

Methodology:

-

In a 500 mL reaction vessel equipped with a magnetic stirrer, add 153 g (0.50 mol) of sodium stearate.

-

With continuous stirring at room temperature (25 °C), slowly add 154 g (0.51 mol) of stearoyl chloride over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.

-

Cool the reaction mixture and filter to remove the sodium chloride byproduct.

-

The crude this compound is then recrystallized from petroleum ether.

-

The resulting crystals are filtered, washed with cold petroleum ether, and dried under reduced pressure to yield the final product.[1]

Experimental Protocol 2: Synthesis using Dicyclohexylcarbodiimide (B1669883) (DCCI)

This method utilizes a coupling agent, DCCI, to facilitate the dehydration of stearic acid to form the anhydride.

Methodology:

-

Dissolve stearic acid in a suitable solvent such as carbon tetrachloride in a reaction flask.

-

Add an equimolar amount of dicyclohexylcarbodiimide (DCCI) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the byproduct, dicyclohexylurea (DCU).

-

The reaction typically proceeds to a high yield (87-94%) within a few hours.[2][11]

-

Once the reaction is complete, the precipitated DCU is removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization.

Caption: Synthesis of this compound from stearic acid using DCCI as a coupling agent.

Applications in Research and Drug Development

This compound's reactivity and lipophilic nature make it a valuable tool in various scientific applications, particularly in drug delivery and material science.

Surface Modification of Nanoparticles

This compound can be used to modify the surface of inorganic nanoparticles, rendering them hydrophobic and improving their dispersibility in non-polar solvents and polymer matrices. This is crucial for applications in nanocomposites and biomedical imaging.

Experimental Workflow: Surface Modification of TiO₂ Nanoparticles

This workflow outlines the general steps for the surface modification of titanium dioxide (TiO₂) nanoparticles using a method analogous to reactions with this compound.

Caption: Experimental workflow for the surface modification of TiO₂ nanoparticles.

Synthesis of Lipids and Drug Delivery Systems

This compound is a precursor for the synthesis of various lipids, including triglycerides and phospholipids. These synthetic lipids are fundamental components in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. The acylation of glycerol (B35011) or other polyols with this compound allows for the controlled synthesis of lipids with defined properties.

Furthermore, stearic acid, the hydrolysis product of this compound, is used in the preparation of nanostructured lipid carriers (NLCs).[12] These systems can encapsulate hydrophobic drugs, improving their solubility, stability, and bioavailability.[12] The general principle of nucleophilic acyl substitution, which governs these reactions, is illustrated below.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from moisture, as it can hydrolyze to stearic acid.

Conclusion

This compound is a valuable and versatile reagent in the fields of chemical synthesis, materials science, and pharmaceutical development. Its well-defined chemical properties and reactivity allow for the predictable synthesis of a wide range of molecules and materials. For researchers and drug development professionals, a thorough understanding of its handling, synthesis, and reaction mechanisms is essential for leveraging its full potential in creating novel materials and advanced therapeutic delivery systems.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 638-08-4 [chemicalbook.com]

- 4. This compound(638-08-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 638-08-4 | FS11050 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 97% 638-08-4 India [ottokemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Acylating Agent

Introduction

Stearic anhydride (B1165640), the anhydride derivative of stearic acid, is a waxy, white crystalline solid that serves as a reactive and versatile reagent in organic synthesis. Its long C18 aliphatic chains impart significant hydrophobicity, making it a valuable tool for the lipophilization of molecules, a strategy often employed in drug development to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of stearic anhydride, focusing on its chemical and physical properties, detailed synthesis protocols, and its applications in the pharmaceutical industry, including its role in the formation of drug delivery systems and the synthesis of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound is characterized by its high molecular weight and nonpolar nature. These properties dictate its solubility and reactivity. A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₇₀O₃ | [1] |

| Molecular Weight | 550.94 g/mol | [1] |

| Appearance | White to off-white powder, flakes, or crystalline solid. | [1] |

| Melting Point | 69–72 °C | [1] |

| Boiling Point | 526.9 °C at 760 mmHg | N/A |

| Density | 0.84 g/mL | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and diethyl ether. | [1] |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments | Reference(s) |

| FTIR (Fourier-Transform Infrared Spectroscopy) | The FTIR spectrum of this compound is characterized by two strong carbonyl (C=O) stretching bands, which are typical for anhydrides. One band appears around 1820 cm⁻¹ (symmetric stretch) and the other around 1750 cm⁻¹ (asymmetric stretch). The spectrum also shows strong C-H stretching vibrations from the long alkyl chains at approximately 2915 cm⁻¹ and 2849 cm⁻¹. | [2] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. It typically shows a triplet at around 2.4 ppm corresponding to the α-methylene protons (-CH₂-C=O), a multiplet around 1.6 ppm for the β-methylene protons, a large broad singlet or multiplet around 1.25 ppm for the bulk of the methylene (B1212753) protons in the aliphatic chains, and a triplet around 0.88 ppm for the terminal methyl protons (-CH₃). | [3] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The ¹³C NMR spectrum of this compound will show a characteristic signal for the carbonyl carbon around 170 ppm. The signals for the carbons in the long alkyl chains will appear in the upfield region, typically between 14 and 34 ppm. | [4] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the dehydration of stearic acid or the reaction of a stearoyl derivative. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis from Stearic Acid and Acetic Anhydride

This is a common and straightforward method for preparing this compound. The reaction involves heating stearic acid with an excess of acetic anhydride, which serves as both a reactant and a dehydrating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine two molar equivalents of stearic acid with at least one molar equivalent of acetic anhydride. Toluene (B28343) can be used as a solvent to facilitate the removal of the acetic acid byproduct as an azeotrope.[5]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the removal of the acetic acid-toluene azeotrope by distillation.

-

Workup: Once the reaction is complete (as indicated by the cessation of acetic acid distillation), cool the reaction mixture. The excess acetic anhydride and toluene can be removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as petroleum ether or acetone, to yield a white crystalline solid.[5]

Synthesis from Stearoyl Chloride and Sodium Stearate

This method provides a high yield of this compound under relatively mild conditions.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, add sodium stearate. With stirring, slowly add stearoyl chloride over a period of 30 minutes at room temperature.[6]

-

Reaction: After the addition is complete, heat the mixture to 90 °C and stir for 2 hours.[6]

-

Workup: Cool the reaction mixture and filter to remove the sodium chloride byproduct.

-

Purification: The filtrate, containing the crude this compound, is then subjected to crystallization by adding petroleum ether. The resulting crystals are filtered, washed, and dried under reduced pressure to give pure this compound.[6]

Synthesis using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method is particularly useful for small-scale preparations under mild conditions, affording high yields of the anhydride.

Experimental Protocol:

-

Reaction Setup: Dissolve two molar equivalents of stearic acid in a dry, inert solvent such as carbon tetrachloride in a reaction flask.[7]

-

Reaction: To this solution, add one molar equivalent of dicyclohexylcarbodiimide (DCC) at room temperature. The reaction is typically stirred for several hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

-

Workup: Upon completion, the DCU precipitate is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Applications in Drug Development

The lipophilic nature of this compound makes it a valuable reagent in pharmaceutical sciences, primarily for modifying the properties of drugs and for the formulation of drug delivery systems.

Lipophilization of Drugs

This compound is an effective acylating agent for introducing a long, hydrophobic stearoyl group onto drug molecules containing nucleophilic functional groups such as amines and alcohols. This process, known as lipophilization, can significantly alter the physicochemical properties of a drug, potentially leading to:

-

Enhanced membrane permeability: The increased lipid solubility can facilitate the passage of the drug across biological membranes.

-

Modified drug release profiles: Lipophilic derivatives often exhibit slower dissolution rates, which can be utilized for developing sustained-release formulations.

-

Improved drug targeting: The stearoyl chain can promote association with lipid-based structures in the body, such as lipoproteins or cell membranes.

A notable example is the synthesis of a stearic acid-based ester conjugate of propofol, which has shown anticancer activity against human breast cancer cell lines in vitro.[8]

Role in Drug Delivery Systems

This compound, and its parent compound stearic acid, are key components in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and liposomes. These systems are designed to improve the therapeutic efficacy of drugs by:

-

Enhancing the solubility and bioavailability of poorly water-soluble drugs.

-

Protecting drugs from degradation in the biological environment.

-

Providing controlled and targeted drug release.

In the preparation of SLNs, stearic acid (which can be formed in situ from the hydrolysis of this compound) acts as the solid lipid matrix that encapsulates the drug.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation:

References

- 1. wasteless.bio [wasteless.bio]

- 2. researchgate.net [researchgate.net]

- 3. This compound(638-08-4) 1H NMR spectrum [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 硬脂酸酐 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearic Anhydride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic anhydride (B1165640), the anhydride of stearic acid, is a waxy solid utilized in organic synthesis, particularly as an acylating agent. Its application in drug development, for instance in the formulation of solid lipid nanoparticles and in the synthesis of prodrugs, necessitates a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth overview of the safe handling, storage, and disposal of stearic anhydride, alongside its physicochemical properties, toxicological data, and relevant experimental protocols. It is intended to serve as a critical resource for laboratory personnel to mitigate risks and ensure safe operational conduct.

Chemical and Physical Properties

This compound is a white to beige powder or waxy solid.[1][2] While generally stable under recommended storage conditions, it is sensitive to moisture and incompatible with strong bases and oxidizing agents.[3][4] Upon decomposition, particularly under fire conditions, it can release carbon oxides.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 638-08-4 | [1][2][5][6][7] |

| Molecular Formula | C₃₆H₇₀O₃ | [1][5] |

| Molecular Weight | 550.94 g/mol | [2][5][6][7] |

| Appearance | White to pale yellow-beige powder, flakes, or waxy solid | [1][2] |

| Melting Point | 70-72 °C | [2][7] |

| Boiling Point | 526.9 °C at 760 mmHg | |

| Flash Point | 236.1 °C | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform. | [1] |

| Density | 0.855 g/cm³ at 80 °C | [6] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or vapors.[9] Emergency eyewash stations and safety showers must be readily accessible.[10]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a splash hazard. | [4] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. Impermeable clothing should be worn to prevent skin contact. | [4] |

| Respiratory Protection | For nuisance exposures to dust, a NIOSH-approved N95 particulate respirator is recommended. For higher concentrations or when vapors are present, a respirator with organic vapor cartridges may be necessary. | [7] |

General Handling Procedures

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Storage

Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It is moisture-sensitive and should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

First Aid Measures

The following decision tree outlines the immediate actions to be taken in case of accidental exposure to this compound.

Fire Fighting Measures

This compound is a combustible solid.[11] In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Table 4: Fire Safety Information

| Parameter | Information | Reference(s) |

| Combustibility | Combustible Solid | [11] |

| Suitable Extinguishing Media | Dry chemical, CO₂, water spray, alcohol-resistant foam | [4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4] |

| Special Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective clothing. | [4] |

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4] Avoid generating dust.[4] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

Risk Assessment

Before using this compound, a thorough risk assessment should be conducted. The following diagram illustrates a simplified logical workflow for this process.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of stearoyl chloride with sodium stearate.

Methodology:

-

In a suitable reaction vessel, add 153 g (0.50 mol) of sodium stearate.

-

With stirring, add 154 g (0.51 mol) of stearoyl chloride over a period of 30 minutes at 25 °C.

-

Heat the mixture to 90 °C and continue stirring for 2 hours.

-

After the reaction is complete, filter the mixture.

-

Crystallize the product by adding petroleum ether to the filtrate.

-

Collect the resulting crystals by filtration, wash them, and dry under reduced pressure to yield this compound.

Preparation of this compound-based Solid Lipid Nanoparticles (SLNs)

This compound can be used in the formulation of solid lipid nanoparticles for drug delivery applications. The following is a general protocol.

Methodology:

-

Melt a specific amount of this compound at a temperature above its melting point (e.g., 75-80 °C).

-

Dissolve the active pharmaceutical ingredient (API) in a suitable organic solvent.

-

Add the API solution to the molten this compound with continuous stirring to form a homogenous mixture.

-

Separately, prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

-

Add the hot aqueous surfactant solution to the hot lipid-drug mixture under high-speed homogenization.

-

The resulting nanoemulsion is then rapidly cooled in an ice bath to allow for the crystallization of the lipid and the formation of solid lipid nanoparticles.

-

The SLN dispersion can be further characterized for particle size, zeta potential, and drug encapsulation efficiency.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Conclusion

This compound is a valuable reagent in chemical synthesis and pharmaceutical development. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its physicochemical properties, potential hazards, and proper handling procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The provided experimental protocols offer a starting point for its application in research, while the safety workflows and data tables serve as a quick reference for safe practice. It is imperative to always consult the most recent Safety Data Sheet before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

References

- 1. CAS 638-08-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% 638-08-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 638-08-4 | FS11050 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 97% 638-08-4 India [ottokemi.com]

- 8. This compound 638-08-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Powder Handling - AirClean Systems [aircleansystems.com]

- 10. fishersci.com [fishersci.com]

- 11. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Toxicological Profile of Stearic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of specific toxicological data for stearic anhydride (B1165640). Due to its rapid hydrolysis to stearic acid in the presence of moisture, the toxicological data for stearic acid is presented here as a surrogate for most endpoints. This guide clearly distinguishes between data for stearic anhydride and stearic acid.

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for this compound and its hydrolysis product, stearic acid. This compound is classified as a skin and eye irritant. For other toxicological endpoints, data is largely unavailable. Consequently, this document leverages the more extensive toxicological database of stearic acid to provide a thorough assessment. The information presented herein is intended to support safety and risk assessments in research and drug development.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound and stearic acid.

Table 2.1: Acute Toxicity Data

| Test Substance | Endpoint | Species | Route | Value | Reference |

| This compound | LD50 | - | - | No data available | [1] |

| Stearic Acid | LD50 | Rat | Oral | > 5,000 mg/kg | [2] |

| Stearic Acid | LD50 | Rabbit | Dermal | > 2,000 mg/kg | [3] |

| Stearic Acid | LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4] |

Table 2.2: Irritation and Sensitization Data

| Test Substance | Endpoint | Species | Result | Classification | Reference |

| This compound | Skin Irritation | - | - | Causes skin irritation | [1] |

| This compound | Eye Irritation | - | - | Causes serious eye irritation | [1] |

| Stearic Acid | Skin Irritation | Rabbit | Non- to moderately irritating | Not classified | [5][6] |

| Stearic Acid | Eye Irritation | Rabbit | Slight, transient irritation | Not classified | [6] |

| Stearic Acid | Skin Sensitization | Guinea Pig | Not a sensitizer | Not classified | [2][7] |

Table 2.3: Genotoxicity Data

| Test Substance | Test System | Metabolic Activation | Result | Reference |

| This compound | - | - | No data available | [1] |

| Stearic Acid | Ames Test (S. typhimurium) | With and without | Non-mutagenic | [2][8] |

| Stearic Acid | Mouse Lymphoma Assay | - | Negative | [2] |

| Stearic Acid | Chromosomal Aberration | - | Negative | [2] |

Table 2.4: Carcinogenicity and Reproductive Toxicity Data

| Test Substance | Endpoint | Species | Route | Result | Reference |

| This compound | Carcinogenicity | - | - | No data available | [1] |

| Stearic Acid | Carcinogenicity | Mice | Oral (feeding) | Non-carcinogenic | [8] |

| Stearic Acid | Carcinogenicity | Rats | Subcutaneous | Inhibited tumor development | [9] |

| This compound | Reproductive Toxicity | - | - | No data available | [1] |

| Stearic Acid | Reproductive Toxicity | Rat | Oral | NOAEL (maternal and developmental) = 1000 mg/kg bw/day | [2] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols used in regulatory toxicology.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing. The exposure period is 4 hours. After exposure, the residual test substance is removed.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The dermal reactions are scored according to a standardized grading system.

-

Endpoint: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Ocular lesions are scored using a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver). Two methods are commonly used: the plate incorporation method and the pre-incubation method. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

-

Observations: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

While no specific signaling pathways have been identified for this compound, studies on stearic acid have elucidated its involvement in cellular stress and apoptosis pathways.

Endoplasmic Reticulum (ER) Stress and Apoptosis

Stearic acid has been shown to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis (programmed cell death).[10][11][12][13] This process involves the activation of several signaling cascades.

-

Mechanism: The accumulation of saturated fatty acids like stearic acid can disrupt ER function, leading to the unfolded protein response (UPR). Key sensors of the UPR, such as IRE1α (Inositol-requiring enzyme 1α) and PERK (PKR-like endoplasmic reticulum kinase), are activated.

-

Downstream Effects: Activation of IRE1α leads to the phosphorylation of JNK (c-Jun N-terminal kinase), which in turn phosphorylates c-Jun. The PERK pathway involves the phosphorylation of eIF2α (eukaryotic initiation factor 2α). Prolonged ER stress can lead to the upregulation of the pro-apoptotic protein CHOP (C/EBP homologous protein) and activation of caspases, ultimately resulting in apoptosis.[10][13]

MAP Kinase Signaling

Stearic acid can also modulate Mitogen-Activated Protein (MAP) kinase signaling pathways, which are involved in various cellular processes including stress responses and apoptosis.[10]

-

p38 MAPK Pathway: Stearic acid has been observed to activate the p38 MAPK pathway, which is generally associated with stress responses and can contribute to apoptosis.[10]

-

ERK Pathway: Conversely, stearic acid can inhibit the Extracellular signal-Regulated Kinase (ERK) pathway, which is typically involved in cell survival and proliferation.[10] The inhibition of this pro-survival pathway can further promote apoptosis.

Caspase-Dependent Apoptosis

Stearic acid can induce apoptosis through both extrinsic and intrinsic caspase-dependent pathways.[1][14]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, such as the Fas receptor. Stearic acid has been shown to upregulate Fas receptor and Fas ligand mRNA.[1] This leads to the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the mitochondria. Stearic acid can alter the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2 and cIAP2.[15] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspase-9, which then activates effector caspases.

Conclusion

The available toxicological data for this compound is limited, with its primary classification being a skin and eye irritant. By using stearic acid as a surrogate, a more comprehensive toxicological profile can be established. Stearic acid exhibits low acute toxicity, is not a sensitizer, and is non-mutagenic. The cellular mechanisms of stearic acid-induced toxicity primarily involve the induction of ER stress and apoptosis through multiple signaling pathways. This technical guide provides a consolidated resource for researchers and professionals to support the safe handling and development of materials containing this compound. Further studies are warranted to elucidate the specific toxicological properties of this compound.

References

- 1. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s.cdnmpro.com [s.cdnmpro.com]

- 3. fishersci.com [fishersci.com]

- 4. uprm.edu [uprm.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. Stearic acid and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid [mdpi.com]

- 11. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Linolenic acid prevents endoplasmic reticulum stress-mediated apoptosis of stearic acid lipotoxicity on primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Linolenic acid prevents endoplasmic reticulum stress-mediated apoptosis of stearic acid lipotoxicity on primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "The Effect of Stearic Acid on Breast Cancer Development and Progressio" by Lynda Michelle Evans [digitalcommons.library.uab.edu]

- 15. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]

A Technical Guide to the Solubility of Stearic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearic anhydride (B1165640) in organic solvents. Due to a notable scarcity of published quantitative solubility data for stearic anhydride, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a summary of available qualitative data, a detailed experimental protocol for quantitative solubility determination, and an illustration of a relevant application in drug delivery systems.

Physicochemical Properties and Solubility Profile

This compound ([CH₃(CH₂)₁₆CO]₂O, CAS No: 638-08-4) is the acid anhydride of stearic acid. It is a waxy, white crystalline solid.[1] Its large, nonpolar aliphatic chains dominate its chemical structure, making it highly hydrophobic and generally insoluble in aqueous solutions. Its solubility is primarily confined to organic solvents.

While precise quantitative data is limited, the principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar and moderately polar aprotic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Reported Solubility |

| Chloroform | Chlorinated | Soluble[2] |

| Ethanol | Polar Protic | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble |

| Petroleum Ether | Nonpolar | Low (used for crystallization)[3] |

Note: This table is based on limited available data and general chemical principles. Experimental verification is required for quantitative assessment.

Recommended Experimental Protocol: Isothermal Equilibrium-Gravimetric Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature. This method is based on standard gravimetric analysis techniques.[2][4][5]

2.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1°C)

-

Analytical balance (readability ±0.0001 g)

-

Glass vials with airtight screw caps

-

Syringe filters (Teflon/PTFE, 0.22 µm pore size)

-

Glass syringes

-

Pre-weighed, dry evaporating dishes or beakers

-

Drying oven or vacuum desiccator

2.2. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.[6]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to rest in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe, avoiding any undissolved solid.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense a precise volume of the filtrate (e.g., 2.0 mL) into a pre-weighed evaporating dish. Record the exact weight of the empty dish (W_dish).

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate immediately to determine the total weight of the solution (W_solution).

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70°C). Alternatively, use a vacuum desiccator at room temperature.

-

Continue drying until a constant weight is achieved. This indicates all the solvent has been removed.

-

Allow the dish to cool to room temperature in a desiccator before weighing. Record the final weight of the dish plus the dried solute (W_final).

-

2.3. Calculation of Solubility

-

Mass of Solute (this compound): Mass_solute = W_final - W_dish

-

Mass of Solvent: Mass_solvent = W_solution - W_final

-

Solubility ( g/100 g solvent): Solubility = (Mass_solute / Mass_solvent) * 100

Perform at least three replicate measurements to ensure the precision and reliability of the results.[7]

Application in Drug Delivery: Surface Modification of Nanoparticles

This compound's hydrophobic nature makes it a candidate for modifying the surface of drug delivery systems, such as nanoparticles.[8] This modification can create a lipid-like barrier to control the release of an encapsulated drug, improve stability, and enhance compatibility with biological membranes. The workflow below illustrates this process.

Caption: Workflow for surface modification of a drug nanoparticle using this compound.

References

- 1. This compound (638-08-4) at Nordmann - nordmann.global [nordmann.global]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. pishrochem.com [pishrochem.com]

Methodological & Application

Application Notes and Protocols: Uses of Stearic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic anhydride (B1165640), the fatty acid anhydride derived from stearic acid, is a versatile and effective reagent in organic synthesis. Its primary utility lies in its ability to act as a potent acylating agent, introducing the C18 stearoyl group onto various nucleophiles such as alcohols, amines, and thiols. This lipophilic moiety imparts unique properties to the modified molecules, enhancing their hydrophobicity and altering their physical and biological characteristics. These application notes provide an overview of the key uses of stearic anhydride in organic synthesis, complete with detailed experimental protocols and quantitative data for various applications.

Acylation of Alcohols and Amines

This compound is widely used for the acylation of alcohols and amines to form the corresponding stearate (B1226849) esters and stearamides. These reactions are fundamental in the synthesis of surfactants, emulsifiers, and in the modification of biomolecules.

N-Acylation of Amines: Synthesis of N-Stearoyl Glucosamine (B1671600)

The introduction of a stearoyl group to glucosamine enhances its lipophilicity, which can be advantageous in various biochemical applications.

Experimental Protocol:

A general procedure for the N-acylation of D-glucosamine involves its pre-dissolution followed by the addition of this compound.[1]

-

Preparation of Glucosamine Solution: D-Glucosamine hydrochloride is dissolved in anhydrous methanol (B129727) containing an equimolar amount of sodium methoxide. The resulting sodium chloride precipitate is removed by filtration.

-

Acylation Reaction: To the methanolic solution of D-glucosamine, 1.2 to 1.5 equivalents of this compound are added gradually with mechanical stirring at room temperature. For higher fatty acid anhydrides like this compound, the addition is performed at an elevated temperature.

-

Crystallization and Isolation: The reaction mixture is stirred for a period and then allowed to stand at room temperature, followed by cooling in an ice-box overnight to complete crystallization. The crystalline N-stearoyl-D-glucosamine is collected by filtration, washed with cold methanol, and dried.

Quantitative Data for N-Acylation of Glucosamine:

| Substrate | Acylating Agent | Molar Ratio (Anhydride:Amine) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| D-Glucosamine | This compound | 1.2-1.5 : 1 | Methanol | Elevated | Overnight | Not specified |

Note: While the specific yield for N-stearoyl glucosamine was not provided in the reference, this method is reported to give good yields for a range of N-acyl glucosamine derivatives.

Reaction Workflow for N-Acylation of Glucosamine

Caption: Workflow for the synthesis of N-Stearoyl-D-Glucosamine.

Esterification of Alcohols

The esterification of alcohols with this compound is a common method for producing stearate esters, which have applications as lubricants, plasticizers, and in cosmetics.

General Experimental Protocol:

-

Reaction Setup: The alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene) in a reaction flask equipped with a stirrer and a condenser.

-

Addition of Reagents: this compound (1.0-1.2 equivalents) and a catalyst, if required (e.g., 4-dimethylaminopyridine (B28879) (DMAP), a Lewis acid, or a base), are added to the solution.

-

Reaction: The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or distillation.

Modification of Polysaccharides

This compound is employed to modify the properties of natural polymers like cellulose (B213188) and starch, rendering them more hydrophobic and thermoplastic.

Esterification of Cellulose